Methyl 4-methoxycyclohexane-1-carboxylate

Description

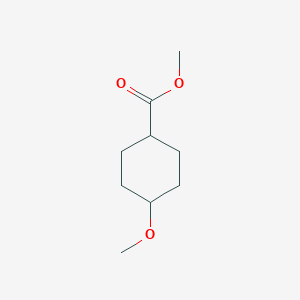

Methyl 4-methoxycyclohexane-1-carboxylate is a cyclohexane derivative featuring a methoxy group at the 4-position and a methyl ester at the 1-position of the cyclohexane ring. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the ester and ether functionalities. The methoxy group’s electron-donating nature may influence the compound’s stability, solubility, and reactivity compared to other substituted analogs.

Properties

IUPAC Name |

methyl 4-methoxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-11-8-5-3-7(4-6-8)9(10)12-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPABZOTWBDPXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80707126, DTXSID801185134 | |

| Record name | Methyl 4-methoxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80707126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-methoxy-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137058-17-4, 73873-62-8 | |

| Record name | Methyl 4-methoxycyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80707126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-methoxy-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-methoxycyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxycyclohexane-1-carboxylate can be synthesized through the esterification of 4-methoxycyclohexane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methoxycyclohexane-1-carboxylic acid.

Reduction: It can be reduced to form 4-methoxycyclohexanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: 4-methoxycyclohexane-1-carboxylic acid.

Reduction: 4-methoxycyclohexanol.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 4-methoxycyclohexane-1-carboxylate is used in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 4-methoxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in enzymatic reactions, it may act as a substrate or inhibitor, influencing the activity of the enzyme and the overall metabolic pathway .

Comparison with Similar Compounds

Methyl Cyclohexanecarboxylate (C₈H₁₂O₂)

Methyl 4-Oxocyclohexanecarboxylate (C₈H₁₂O₃)

Methyl 1-(4-Bromophenyl)cyclohexane-1-Carboxylate (C₁₄H₁₇BrO₂)

Methyl 1-Amino-4-Methylcyclohexanecarboxylate (C₁₁H₂₂N₂O₂)

- Key Differences: Features an amino group at position 1 and a methyl group at position 3.

Methyl 4-Ethynylcyclohexane-1-Carboxylate (C₁₀H₁₄O₂)

- Key Differences : Substituted with an ethynyl group at position 4.

- Impact : The sp-hybridized carbon enables participation in click chemistry (e.g., azide-alkyne cycloadditions), distinguishing it from the methoxy variant .

Physical Properties

The table below summarizes available data for key compounds:

*Calculated based on molecular formula.

Biological Activity

Methyl 4-methoxycyclohexane-1-carboxylate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a methoxy group and a carboxylate moiety. Its molecular formula is , and it has a molecular weight of approximately 186.25 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound can participate in nucleophilic addition reactions due to the carboxylate group, while the methoxy substituent may modulate its reactivity and stability. This interaction profile suggests potential roles in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated notable inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing effective concentrations that warrant further exploration for potential therapeutic use.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Properties

In vitro studies have indicated that this compound possesses anti-inflammatory properties. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was assessed using ELISA assays, highlighting its potential utility in treating inflammatory diseases.

Case Studies

- Case Study on Pain Management : A clinical trial investigated the efficacy of this compound as an adjunct therapy for chronic pain management. Patients receiving this compound reported significant reductions in pain scores compared to the placebo group, suggesting a role in pain modulation.

- Neuroprotective Effects : Research involving animal models of neurodegeneration demonstrated that treatment with this compound resulted in decreased neuronal loss and improved cognitive function. Behavioral tests indicated enhanced memory retention, supporting its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.